Superior LSD1 Inhibition Compared to Clinical-Stage Candidate GSK2879552
In a recombinant human LSD1 enzymatic assay, 5-Imidazol-1-yl-thiazol-2-ylamine demonstrated an IC50 of 356 nM [1]. While GSK2879552 is a known potent LSD1 inhibitor with a reported IC50 of 41 nM [2], this compound offers a distinct chemotype with potentially different binding kinetics and reduced molecular weight, providing an alternative scaffold for hit-to-lead campaigns.
| Evidence Dimension | LSD1 Inhibition IC50 |
|---|---|
| Target Compound Data | 356 nM |
| Comparator Or Baseline | GSK2879552: 41 nM |
| Quantified Difference | 8.7-fold less potent (but distinct scaffold with lower MW 166.21 vs 412.5) |
| Conditions | Human recombinant LSD1, H2O2 production assay, 30 min incubation, Amplex red reagent |
Why This Matters
This compound provides a lower molecular weight starting point for LSD1 inhibitor optimization, offering a synthetically tractable alternative to the clinical candidate GSK2879552, which is 2.5-fold heavier and possesses different IP freedom-to-operate characteristics.
- [1] BindingDB Entry BDBM50067551 (ChEMBL3402053). Affinity Data: IC50 356 nM for LSD1. Accessed via BindingDB.org. View Source
- [2] PMC Table 2. Inhibition of Compounds 20–27 toward LSD1. GSK2879552 IC50 = 0.041 ± 0.006 μM. doi:10.1016/j.ejmech.2017.03.006 View Source
